molecular formula C21H39NO3Si B14295031 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- CAS No. 125736-01-8

9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo-

Cat. No.: B14295031
CAS No.: 125736-01-8
M. Wt: 381.6 g/mol
InChI Key: MZQSBCZFDLUCAI-UHFFFAOYSA-N
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Description

9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- is a complex organic compound It is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict control over reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
  • 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-[(1,1-dimethylethyl)dimethylsilyl] ester

Uniqueness

What sets 9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- apart from similar compounds is its unique combination of functional groups and its specific bicyclic structure

Properties

CAS No.

125736-01-8

Molecular Formula

C21H39NO3Si

Molecular Weight

381.6 g/mol

IUPAC Name

tert-butyl 2-[1-[tert-butyl(dimethyl)silyl]oxyethenyl]-9-azabicyclo[4.2.1]nonane-9-carboxylate

InChI

InChI=1S/C21H39NO3Si/c1-15(25-26(8,9)21(5,6)7)17-12-10-11-16-13-14-18(17)22(16)19(23)24-20(2,3)4/h16-18H,1,10-14H2,2-9H3

InChI Key

MZQSBCZFDLUCAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(C1CC2)C(=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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